Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, benzyl, and chloro groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base . Another approach includes the use of transition-metal catalysts and photoredox reactions to form the pyrazole ring .
Industrial Production Methods
Industrial production methods often utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods may involve the use of resinous, nontoxic, and thermally stable catalysts like Amberlyst-70 .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in DMSO.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: N-arylation reactions can be performed using aryl halides and copper powder.
Common Reagents and Conditions
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, ruthenium catalysts.
Substitution: Aryl halides, copper powder, KOtBu as a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Used in the preparation of isoxazole derivatives.
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications and structural similarity to purine bases.
Indole derivatives: Exhibit diverse biological activities and are structurally similar due to the presence of a heterocyclic ring.
Uniqueness
Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloro groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
ethyl 1-benzyl-4-chloropyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-18-13(17)12-11(14)9-16(15-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
IMTJWFRIAJSBBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
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